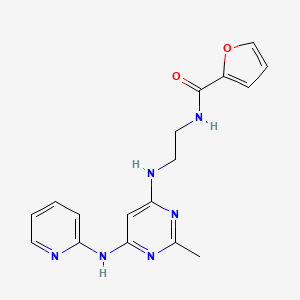
N-(2-((2-metil-6-(piridin-2-ilamino)pirimidin-4-il)amino)etil)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Oxidación Csp3-H: Los metales de transición, en particular el cobre, catalizan la oxidación de los enlaces Csp3-H. Los investigadores han desarrollado una síntesis eficiente catalizada por cobre de piridin-2-il-metanonas a partir de piridin-2-il-metanos utilizando un enfoque de oxidación directa Csp3-H con agua en condiciones suaves . Este método proporciona una ruta valiosa para la síntesis de cetonas aromáticas, incluidas las piridin-2-il-metanonas.
- Inhibidores de la Quinasa Src/Abl: Algunos derivados de la piridin-2-il-metanona exhiben una potente inhibición de la quinasa Src/Abl. Estos compuestos han demostrado una excelente actividad antiproliferativa contra líneas celulares de tumores hematológicos y sólidos .
- Análogos de Piritrexim: Piritrexim, un compuesto relacionado con la piridin-2-il-metanona, inhibe la dihidrofolato reductasa (DHFR) y muestra prometedores efectos antitumorales. Ha sido eficaz contra el carcinosarcoma en modelos animales .
- Derivados de Imidazol: Entre varios derivados, ciertos compuestos que contienen imidazol derivados de la piridin-2-il-metanona exhiben un buen potencial antimicrobiano. Por ejemplo, los compuestos 1a y 1b han demostrado una actividad favorable .
- Nuevos Derivados de Piridin-2-il-metanona: Los investigadores han sintetizado nuevos derivados de piridin-2-il-metanona y evaluado sus actividades anti-fibróticas. Algunos de estos compuestos exhiben mejores efectos anti-fibróticos que los medicamentos existentes como la Pirfenidona .
- El proceso de oxidación catalizado por cobre que involucra agua como única fuente de oxígeno proporciona nuevas perspectivas sobre las reacciones de oxidación que implican agua. Comprender el mecanismo detrás de esta transformación contribuye al campo más amplio de la química sintética .
Catálisis y Síntesis Orgánica
Inhibición de Quinasa y Actividad Antiproliferativa
Efectos Antitumorales
Potencial Antimicrobiano
Agentes Anti-Fibróticos
Perspectivas Mecanísticas sobre las Reacciones de Oxidación que Implican Agua
Mecanismo De Acción
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for collagen stability.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor
Pharmacokinetics
It’s suggested that the presence of electron-withdrawing groups in the compound might facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine . This could potentially affect the compound’s bioavailability.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound could lead to a decrease in the formation of stable collagen . This could have various effects at the molecular and cellular levels, potentially affecting processes such as tissue repair and fibrosis.
Propiedades
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-21-15(11-16(22-12)23-14-6-2-3-7-18-14)19-8-9-20-17(24)13-5-4-10-25-13/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H2,18,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFSFMQKDQXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)acetamide](/img/structure/B2479580.png)
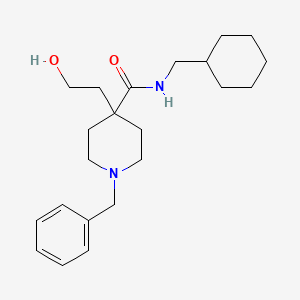
![Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate](/img/structure/B2479585.png)
![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)
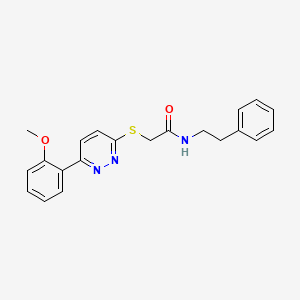
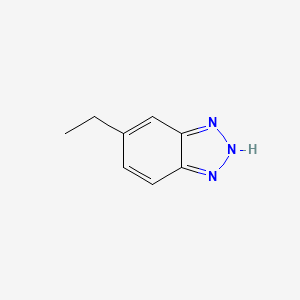
![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)
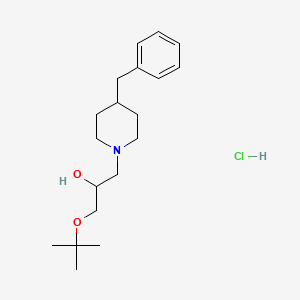
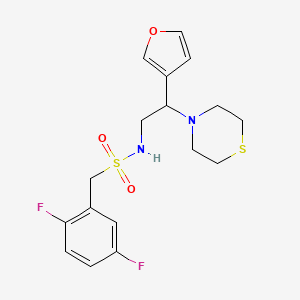
![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)
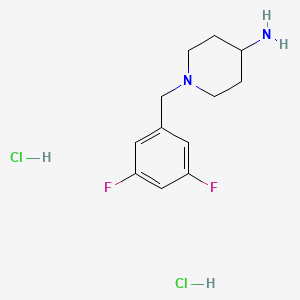
![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
